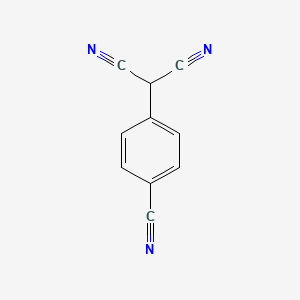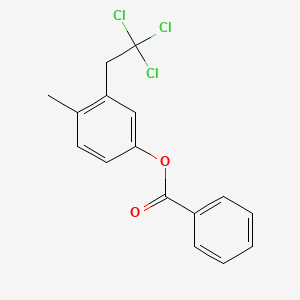
4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate is a complex organic compound characterized by its unique structure, which includes a phenyl ring fused to a pyrazole ring with a tetrazole ring connected to it equatorially.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate typically involves multiple steps, including nitration and cyclization reactions. One common method involves the reaction of 2-azidobenzaldehydes with amines, followed by nitration and cyclization to form the indazole ring . The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The process may also involve additional purification steps, such as recrystallization from dimethyl formamide solution .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and explosives due to its energetic properties
Mécanisme D'action
The mechanism of action of 4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including the inhibition of specific enzymes or the induction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrobenzaldehyde-1H(2H)-tetrazol-5-yl-hydrazone: Used in the preparation of explosives.
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: A nitrogen-rich compound with potential energetic applications.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Known for its energetic properties and potential use in advanced materials.
Uniqueness
4,6-Dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate is unique due to its specific structural arrangement, which includes a combination of nitro and tetrazole groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Propriétés
Numéro CAS |
91780-16-4 |
|---|---|
Formule moléculaire |
C8H10N8O7 |
Poids moléculaire |
330.22 g/mol |
Nom IUPAC |
4,6-dinitro-1-(2H-tetrazol-5-yl)indazole;trihydrate |
InChI |
InChI=1S/C8H4N8O4.3H2O/c17-15(18)4-1-6-5(7(2-4)16(19)20)3-9-14(6)8-10-12-13-11-8;;;/h1-3H,(H,10,11,12,13);3*1H2 |
Clé InChI |
QRRRXSIUWKEWMU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1N(N=C2)C3=NNN=N3)[N+](=O)[O-])[N+](=O)[O-].O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


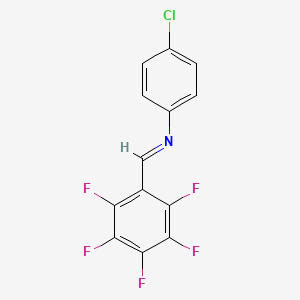

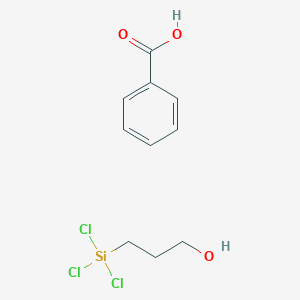
![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)

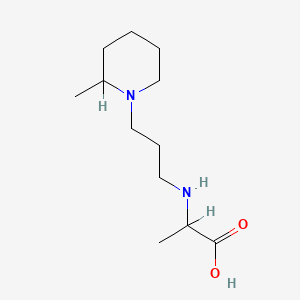
![1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B14365465.png)
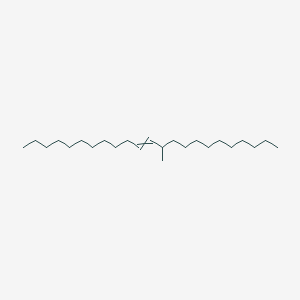
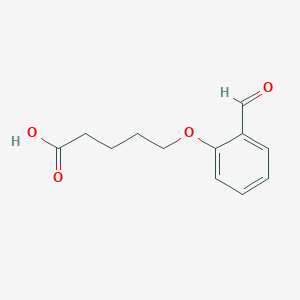
phosphaniumolate](/img/structure/B14365481.png)

